molecular formula C21H24N2O B4339192 1,2,3-TRIMETHYL-N~5~-[1-(4-METHYLPHENYL)ETHYL]-1H-INDOLE-5-CARBOXAMIDE

1,2,3-TRIMETHYL-N~5~-[1-(4-METHYLPHENYL)ETHYL]-1H-INDOLE-5-CARBOXAMIDE

Cat. No.: B4339192
M. Wt: 320.4 g/mol
InChI Key: VCYXFPIISWAZQZ-UHFFFAOYSA-N
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Description

1,2,3-TRIMETHYL-N~5~-[1-(4-METHYLPHENYL)ETHYL]-1H-INDOLE-5-CARBOXAMIDE is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound is characterized by its unique structure, which includes a trimethylated indole core and a carboxamide group attached to a 4-methylphenyl ethyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3-TRIMETHYL-N~5~-[1-(4-METHYLPHENYL)ETHYL]-1H-INDOLE-5-CARBOXAMIDE typically involves multi-step organic synthesis. One common method involves the initial formation of the indole core, followed by functionalization to introduce the trimethyl groups and the carboxamide moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the synthesis process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1,2,3-TRIMETHYL-N~5~-[1-(4-METHYLPHENYL)ETHYL]-1H-INDOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the indole core or the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the indole or phenyl rings.

Scientific Research Applications

1,2,3-TRIMETHYL-N~5~-[1-(4-METHYLPHENYL)ETHYL]-1H-INDOLE-5-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a model compound in reaction mechanism studies.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1,2,3-TRIMETHYL-N~5~-[1-(4-METHYLPHENYL)ETHYL]-1H-INDOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-trimethylindole: Lacks the carboxamide and phenyl ethyl substituents.

    N-ethyl-1H-indole-5-carboxamide: Lacks the trimethyl groups.

    4-methylphenyl ethyl indole: Lacks the carboxamide group.

Uniqueness

1,2,3-TRIMETHYL-N~5~-[1-(4-METHYLPHENYL)ETHYL]-1H-INDOLE-5-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trimethyl groups, carboxamide moiety, and phenyl ethyl substituent makes it a versatile compound with diverse applications in research and industry.

Properties

IUPAC Name

1,2,3-trimethyl-N-[1-(4-methylphenyl)ethyl]indole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O/c1-13-6-8-17(9-7-13)15(3)22-21(24)18-10-11-20-19(12-18)14(2)16(4)23(20)5/h6-12,15H,1-5H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCYXFPIISWAZQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C)NC(=O)C2=CC3=C(C=C2)N(C(=C3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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